Clemastine fumarate
Overview
Description
Clemastine fumarate is a first-generation antihistamine with anticholinergic and sedative properties. It is commonly used to relieve symptoms associated with allergic rhinitis, such as sneezing, runny nose, and itchy eyes. This compound is also used to alleviate the itching and swelling of hives .
Mechanism of Action
Target of Action
Clemastine fumarate primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are involved in the body’s immune response to allergens. When these receptors are activated by histamine, they trigger a series of reactions that lead to symptoms of an allergic reaction, such as sneezing, itching, and inflammation .
Mode of Action
This compound acts as a selective antagonist of the histamine H1 receptor . This means that it binds to these receptors, but instead of activating them, it blocks them. This prevents histamine from binding to the receptors and triggering an allergic response . By blocking the action of histamine, this compound provides temporary relief from the symptoms of allergic reactions .
Biochemical Pathways
This compound affects the biochemical pathways associated with the immune response to allergens. By blocking the histamine H1 receptor, it inhibits the physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, the “flare” and “itch” response, and gastrointestinal and respiratory smooth muscle constriction . This leads to a reduction in the symptoms of allergic reactions .
Pharmacokinetics
This compound is well-absorbed following oral administration, achieving peak blood levels within 2-5 hours . It is metabolized in the liver chiefly via mono- and didemethylation and glucuronide conjugation . The metabolites and small amounts of unchanged drug are excreted in the urine . The bioavailability of this compound is approximately 39.2% , and its elimination half-life is about 21.3 hours .
Result of Action
For instance, this compound has been shown to stimulate the differentiation of oligodendrocyte precursor cells, which are involved in the formation of myelin, a substance that insulates nerve fibers and is crucial for the proper functioning of the nervous system . This suggests that this compound may have potential therapeutic effects in conditions characterized by demyelination, such as multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in supercritical carbon dioxide, which can affect its bioavailability and hence its efficacy, has been studied . Furthermore, the presence of other drugs can affect the action of this compound, as it is known to interact with 321 other drugs . Therefore, the patient’s overall health status, the presence of other diseases, and the use of other medications can all influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Clemastine fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine . This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle constriction. Additionally, this compound exhibits anticholinergic activity, which contributes to its drying effects and sedation .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system . This effect is particularly relevant in the context of multiple sclerosis, where this compound has demonstrated potential as a remyelinating therapy . Furthermore, this compound can cross the blood-brain barrier and act on specific neurons and neuroglia, exerting protective effects in neurological disorders . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating histamine and acetylcholine receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with histamine H1 receptors. By competitively binding to these receptors, this compound blocks the action of histamine, leading to temporary relief of symptoms such as itching, swelling, and vasodilation . Additionally, this compound has been shown to activate the ERK1/2 signaling pathway via the muscarinic acetylcholine receptor M1 (CHRM1) in oligodendrocyte precursor cells, promoting their differentiation and myelination . This dual mechanism of action contributes to its therapeutic effects in allergic conditions and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can stimulate remyelination in chronic demyelinating conditions, with significant improvements observed over a period of 150 days . The compound’s stability and efficacy in promoting myelination have been demonstrated in both in vitro and in vivo models . Prolonged treatment with this compound may lead to fatigue and other side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of preterm white matter injury, this compound was found to induce oligodendrocyte differentiation and myelination at a dose of 10 mg/kg/day . The minimum effective dose was determined to be 7.5 mg/kg/day, with higher doses potentially leading to toxic effects . In studies involving multiple sclerosis models, this compound was administered at a dose of 5.36 mg orally twice daily, showing significant remyelinating effects without severe adverse events .
Metabolic Pathways
This compound is primarily metabolized in the liver through mono- and didemethylation and glucuronide conjugation . These metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. The metabolites are then excreted through the urine . The involvement of these metabolic pathways ensures the efficient clearance of this compound from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
This compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 2-4 hours after administration . It is widely distributed throughout the body, with a volume of distribution of approximately 800 liters . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is primarily transported in the bloodstream and interacts with various transporters and binding proteins to reach its target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific receptors and transporters. In the central nervous system, this compound targets oligodendrocyte precursor cells and promotes their differentiation into mature oligodendrocytes . This process involves the activation of signaling pathways such as ERK1/2 and the modulation of gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function.
Preparation Methods
The preparation of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines is used as the starting material.
Chlorination Substitution: The hydroxyl group is substituted with chlorine to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Reaction with 1-(4-chlorophenyl)-1-phenylethyl alcohol: This reaction, under the action of sodamide, produces racemic clemastine.
Addition of Succinic Acid: Succinic acid is added to form racemic clemastine succinate.
Splitting with L-(+)-tartaric acid: The racemic clemastine succinate is split in acetone and water with L-(+)-tartaric acid.
Addition of Fumaric Acid: Finally, fumaric acid is added to obtain this compound crude product, which is then recrystallized with aqueous acetone solution to obtain pure this compound
Chemical Reactions Analysis
Clemastine fumarate undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: this compound can participate in substitution reactions, particularly involving the chlorine atom in its structure.
Ion Pair Formation: This compound can form ion pairs with reagents like sodium lauryl sulfate in acidic medium, which is useful for its assay.
Scientific Research Applications
Clemastine fumarate has several scientific research applications:
Neuropathy Treatment: This compound has been shown to promote myelin repair in murine models of compression neuropathy, making it a potential treatment for conditions like carpal tunnel syndrome.
Multiple Sclerosis: This compound is being investigated as a remyelinating therapy for multiple sclerosis, as it stimulates oligodendrocyte progenitor cell differentiation and myelination
Solubility Studies: Research has been conducted on the solubility of this compound in supercritical carbon dioxide, which has implications for its formulation and delivery.
Comparison with Similar Compounds
Clemastine fumarate can be compared with other antihistamines such as diphenhydramine and ketotifen:
Diphenhydramine: Like this compound, diphenhydramine is a first-generation antihistamine with sedative effects.
Ketotifen: Ketotifen is another antihistamine used for allergic conditions.
Similar Compounds
- Diphenhydramine
- Ketotifen
- Chlorpheniramine
- Brompheniramine
This compound stands out due to its unique combination of antihistaminic, anticholinergic, and sedative properties, making it a versatile option for treating various allergic conditions.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047785 | |
Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
154 °C at 0.02 mm Hg | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very slightly soluble in water and sparingly soluble in alcohol. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to faintly yellow crystalline powder | |
CAS No. |
14976-57-9, 15686-51-8 | |
Record name | Clemastine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clemastine | |
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Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |
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Record name | CLEMASTINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |
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Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 °C | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
A: Clemastine fumarate acts as a histamine H1 receptor antagonist [, , , , ]. It binds to these receptors, preventing histamine from binding and exerting its effects, such as itching, sneezing, and inflammation.
A: Yes, research suggests that this compound also interacts with muscarinic receptors []. Additionally, it has been shown to influence the Toll-like receptor 4 (TLR4)/PI3K/Akt signaling pathway, which plays a role in inflammatory responses and cell survival [, ].
A: Studies indicate that this compound can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt pathway []. It is suggested that this interaction may contribute to its protective effects against cardiac injury.
ANone: The molecular formula of this compound is C21H26ClNO•C4H4O4 and its molecular weight is 467.97 g/mol.
A: Yes, several studies have used ultraviolet (UV) spectrophotometry for the identification and quantification of this compound [, , ].
A: this compound is available in various formulations, including tablets, syrups, injections, gels, and emulsions [, , , ].
A: Yes, research suggests that this compound content in solid preparations can decrease over time []. Strategies to improve stability, such as specific excipient ratios and formulation techniques, have been explored [, , ].
A: this compound can be administered orally or intramuscularly, depending on the formulation and desired therapeutic effect [, , , , ].
A: Studies suggest that this compound is metabolized in the liver, and one of its main metabolites is clemastine sulfoxide []. Research indicates that this compound might inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6, in human liver microsomes [].
A: The half-life of this compound has been reported to be approximately 20 hours in healthy volunteers [].
A: Yes, this compound can cross the blood-brain barrier, which is attributed to its ability to induce drowsiness as a side effect [, ].
A: Research has explored the potential of this compound in various areas, including: * Allergic rhinitis: Studies demonstrate its efficacy in reducing sneezing, rhinorrhea, and nasal congestion in both seasonal and perennial allergic rhinitis [, , , , , , ]. * Common cold: Evidence suggests that it can reduce rhinorrhea and sneezing associated with the common cold [, ]. * Urticaria: this compound injections have shown efficacy in treating acute urticaria [, ]. * Pruritus: It has demonstrated antipruritic effects in cats and dogs [, ]. * Leishmaniasis: Research indicates potential antileishmanial activity by inhibiting the Leishmania inositol phosphorylceramide synthase []. * Multiple sclerosis (MS): Studies suggest possible remyelinating effects in MS, although further investigation is needed due to safety concerns [, , , ]. * Preterm white matter injury (PWMI): Animal models have shown that this compound can promote myelination in PWMI []. * Post-surgical adhesions: Studies in rats suggest a potential role in reducing intraabdominal adhesions after surgery [].
A: Researchers have used various in vitro models, including: * Cell lines: Rat cardiomyocyte cell line (H9C2) for studying myocardial ischemia-reperfusion injury [, ]. * Rat basophilic leukemia cells (RBL-2H3): Investigating mast cell degranulation []. * Human induced pluripotent stem cell-derived oligodendrocytes: Studying potential toxicity and mechanisms in the context of MS [].
A: Common side effects include drowsiness, dry mouth, headache, and dizziness [, , , ].
A: Yes, research has raised concerns about its potential to accelerate disability accumulation in progressive multiple sclerosis, potentially through enhancing pyroptosis, a form of inflammatory cell death []. Further research is needed to fully understand these risks and determine appropriate patient selection and monitoring strategies.
A: Yes, as it inhibits CYP2D6 activity, it can potentially interact with drugs metabolized by this enzyme, leading to altered drug levels and potential toxicity [].
A: Various methods are employed, including: * High-performance liquid chromatography (HPLC) [, , , , ]: Offering high sensitivity and accuracy for this compound quantification in various matrices. * HPLC coupled with mass spectrometry (HPLC-MS/MS) []: Provides even higher sensitivity and selectivity for analyzing this compound in biological samples like plasma. * UV Spectrophotometry [, , ]: A simpler and faster method for this compound determination in pharmaceutical preparations.
A: Yes, pharmaceutical manufacturers and researchers must adhere to strict quality control standards, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [].
ANone: While the provided research doesn't focus on its environmental impact, it's an essential aspect to consider for any pharmaceutical compound. Future research could explore its ecotoxicological effects and develop strategies for responsible waste management.
A: Yes, several other antihistamines, such as chlorpheniramine, ketotifen, and azelastine, have been compared to this compound in various studies [, , , , , ]. The choice of agent depends on factors such as the specific condition, individual patient response, and tolerability.
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